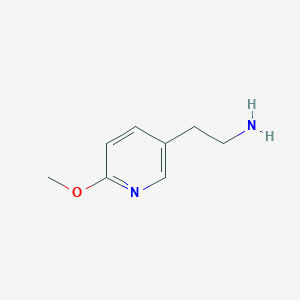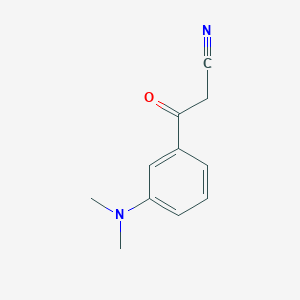
3-Brom-5-cyclopropylisoxazol
Übersicht
Beschreibung
3-Bromo-5-cyclopropylisoxazole is a chemical compound with the molecular formula C6H6BrNO . It is a colorless liquid .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-cyclopropylisoxazole is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 . The molecular weight of this compound is 188.02 .Physical And Chemical Properties Analysis
3-Bromo-5-cyclopropylisoxazole is a colorless liquid . Its molecular weight is 188.02 . The InChI code is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 .Wissenschaftliche Forschungsanwendungen
Medizin: Antikrebs-Potenzial
3-Brom-5-cyclopropylisoxazol wurde auf sein Potenzial in der Krebsbehandlung untersucht. Isoxazolringe, die Teil der Struktur dieser Verbindung sind, sind bekannt dafür, Antikrebswirkungen zu zeigen . Forschungen zeigen, dass Derivate von Isoxazol als Inhibitoren für verschiedene krebsbezogene biologische Ziele wirken können, einschließlich HDAC, die entscheidend an der Regulation der Genexpression beteiligt sind und das Wachstum von Krebszellen beeinflussen können .
Landwirtschaft: Pestizidentwicklung
In der Landwirtschaft wird der Isoxazol-Molekülteil bei der Entwicklung von Pestiziden verwendet. Die strukturelle Vielseitigkeit von Isoxazol ermöglicht die Herstellung von Verbindungen, die eine große Bandbreite an landwirtschaftlichen Schädlingen bekämpfen können. Die Möglichkeit, metallfreie synthetische Wege für Isoxazole zu entwickeln, einschließlich 3-Brom-5-cyclopropylisoxazols, reduziert die Umweltbelastung und verbessert die Nachhaltigkeit in landwirtschaftlichen Praktiken .
Materialwissenschaft: Synthese von fortschrittlichen Materialien
Die potenziellen Anwendungen der Verbindung in der Materialwissenschaft resultieren aus ihren strukturellen Eigenschaften. Als Baustein kann this compound zur Synthese von fortschrittlichen Materialien beitragen, möglicherweise ihre thermische Stabilität oder elektronischen Eigenschaften verbessern. Seine Rolle bei der Entwicklung von Polymeren oder Beschichtungen könnte signifikant sein, obwohl spezifische Studien zu dieser Verbindung in der Materialwissenschaft nicht leicht verfügbar sind .
Umweltwissenschaften: Umweltfreundliche Synthese
Die umweltfreundliche Synthese von Isoxazolen, einschließlich 3-Brom-5-cyclopropylisoxazols, ist in der Umweltwissenschaft von Interesse. Die Entwicklung metallfreier synthetischer Wege minimiert giftige Abfälle und Umweltverschmutzung und steht im Einklang mit den Zielen der grünen Chemie .
Biochemie: Enzyminhibition
Isoxazol-Derivate wurden auf ihre Rolle bei der Enzyminhibition untersucht. Zum Beispiel wurde gezeigt, dass 3-Brom-isoxazolin-Derivate, die eine ähnliche Kernstruktur wie this compound aufweisen, die Aktivität des GAPDH-Enzyms in Krebszellen hemmen, was Autophagie und apoptotischen Zelltod auslöst . Dies deutet auf potenzielle biochemische Anwendungen für this compound bei der Untersuchung von enzymbezogenen Prozessen hin.
Pharmakologie: Arzneimittelforschung
In der Pharmakologie könnte this compound bei der Entdeckung und Entwicklung neuer Medikamente verwendet werden. Der Isoxazolring ist ein häufiges Merkmal in vielen Medikamenten aufgrund seiner pharmakologischen Aktivitäten, wie z. B. Antikrebs-, Antioxidans- und antimikrobiellen Wirkungen . Diese Verbindung könnte als Vorläufer oder Gerüst bei der Synthese pharmakologisch aktiver Mittel dienen.
Analytische Chemie: Methodenentwicklung
Die analytische Chemie kann von this compound bei der Entwicklung neuer analytischer Methoden profitieren. Seine gut definierte Struktur und Eigenschaften können bei der Kalibrierung von Instrumenten und der Etablierung von analytischen Protokollen helfen, obwohl direkte Hinweise auf solche Anwendungen begrenzt sind .
Zukünftige Richtungen
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a need to develop new eco-friendly synthetic strategies . This suggests that future research could focus on developing such strategies for the synthesis of isoxazole derivatives, including 3-Bromo-5-cyclopropylisoxazole.
Biochemische Analyse
Biochemical Properties
3-Bromo-5-cyclopropylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial in glycolysis. 3-Bromo-5-cyclopropylisoxazole inhibits GAPDH activity, leading to a reduction in glycolytic flux and triggering autophagy and apoptotic cell death in certain cancer cells . Additionally, this compound has been observed to interact with other biomolecules involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of 3-Bromo-5-cyclopropylisoxazole on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to reduced ATP production and increased oxidative stress. Furthermore, 3-Bromo-5-cyclopropylisoxazole has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, 3-Bromo-5-cyclopropylisoxazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a cascade of cellular events, including reduced ATP production, increased oxidative stress, and activation of autophagy and apoptosis. Additionally, 3-Bromo-5-cyclopropylisoxazole may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-cyclopropylisoxazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 3-Bromo-5-cyclopropylisoxazole remains stable under specific conditions, maintaining its inhibitory effects on GAPDH and other biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for consistent results.
Dosage Effects in Animal Models
The effects of 3-Bromo-5-cyclopropylisoxazole vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity and induces autophagy and apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including increased oxidative stress and damage to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3-Bromo-5-cyclopropylisoxazole is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound disrupts glycolysis, leading to reduced ATP production and altered metabolic flux. This disruption affects various downstream processes, including the synthesis of metabolic intermediates and the regulation of cellular energy homeostasis. Additionally, 3-Bromo-5-cyclopropylisoxazole may interact with other enzymes and cofactors, further influencing metabolic pathways and metabolite levels.
Transport and Distribution
Within cells and tissues, 3-Bromo-5-cyclopropylisoxazole is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 3-Bromo-5-cyclopropylisoxazole accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 3-Bromo-5-cyclopropylisoxazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GAPDH and other biomolecules involved in glycolysis . Additionally, 3-Bromo-5-cyclopropylisoxazole may be directed to specific subcellular compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQVQUMVWCNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696025 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187933-05-6 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-cyclopropyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1501886.png)
![3-Iodo-7-methoxy-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1501892.png)
![7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1501895.png)
![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1501920.png)








